2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one
Description
2-Amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one is a chiral piperidine-derived compound featuring a branched butanone backbone. Its structure includes:
- A (2S)-configured piperidine ring with a methylene-linked methyl(isopropyl)amino group.
- A 2-amino-3-methylbutan-1-one core, which provides stereochemical and functional diversity.
Properties
Molecular Formula |
C15H31N3O |
|---|---|
Molecular Weight |
269.43 g/mol |
IUPAC Name |
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-9-7-6-8-13(18)10-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3/t13-,14?/m0/s1 |
InChI Key |
LPIIWSPRJOHYND-LSLKUGRBSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCCC[C@H]1CN(C)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the piperidine ring, followed by the introduction of the amino group and the butanone moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound is produced efficiently and meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.
Biology
Biochemical Probes:
In biological research, this compound may function as a biochemical probe, assisting in the study of specific biological pathways. Its ability to interact with various molecular targets makes it valuable for investigating cellular mechanisms.
Antimalarial Activity:
Recent studies indicate that derivatives of this compound exhibit significant antimalarial activity against Plasmodium falciparum, with an effective concentration (EC50) of approximately 0.26 μM. The mechanism involves targeting mitochondrial proteins crucial for the parasite's energy metabolism.
| Compound Variant | EC50 (μM) | Notes |
|---|---|---|
| Parent Compound | 0.26 | Optimal activity with cyclopropyl group |
| Cyclobutyl Variant | 0.48 | 4-fold loss in activity |
| Ethyl Variant | >10 | Significant loss in activity |
| Methyl Substituted | 0.31–1.18 | Reduced activity compared to parent compound |
Medicine
Pharmacological Properties:
The compound is being investigated for its potential therapeutic applications in treating various diseases, including metabolic disorders and central nervous system (CNS) conditions such as Alzheimer's disease. Its interaction with specific receptors and enzymes could lead to the development of new therapeutic agents.
Case Studies:
- In Vivo Efficacy: A study using a mouse model infected with P. berghei demonstrated that treatment with this compound resulted in significant reductions in parasitemia levels, supporting its potential for therapeutic use.
- Cytotoxicity Assessment: In vitro tests on human HepG2 liver cells showed no adverse cytotoxic effects at concentrations up to 40 μM, suggesting a favorable safety profile.
Industry
Chemical Manufacturing:
In industrial applications, the compound may serve as an intermediate in the synthesis of other chemicals or materials. Its unique properties can be exploited in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Substituent Effects : The benzyl group in analogues introduces aromaticity, increasing lipophilicity and steric bulk compared to the methyl(isopropyl) group in the target compound.
- Positional Isomerism : The 2S vs. 3-position of the substituent (e.g., vs. ) may alter binding affinity to biological targets due to spatial orientation differences.
- Backbone Modifications: Replacement of 3-methylbutanone with phenylpropanone (e.g., ) shifts electronic properties and steric demand.
Pharmacological and Physicochemical Properties
- Tubulysin Analogues: Compounds like (2S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one are used in cytotoxic payloads for antibody-drug conjugates (ADCs) . The target compound’s methyl(isopropyl) group may enhance metabolic stability compared to benzyl-containing analogues.
- Steric Effects : The cyclopropyl group in introduces strain, possibly enhancing reactivity or altering target binding.
Biological Activity
The compound 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one, often referred to as AB-CHMINACA, is a synthetic cannabinoid that has garnered attention for its biological activity and potential therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of AB-CHMINACA can be described as follows:
- Molecular Formula : C₁₅H₂₄N₂O
- Molecular Weight : 252.36 g/mol
- IUPAC Name : 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one
The compound features a piperidine ring, an amine group, and a ketone functional group, contributing to its biological activity.
AB-CHMINACA acts primarily as a potent agonist at the cannabinoid receptors, particularly CB₁ receptors in the central nervous system. This interaction leads to various physiological effects, including analgesia, sedation, and alterations in mood and perception. The compound's structure allows it to mimic naturally occurring cannabinoids like THC (tetrahydrocannabinol), enhancing its affinity for these receptors.
1. Analgesic Properties
Research indicates that AB-CHMINACA exhibits significant analgesic effects. In animal models, it has been shown to reduce pain responses comparable to traditional analgesics. A study demonstrated that administration of the compound resulted in a notable decrease in nociceptive behavior in mice subjected to formalin-induced pain .
2. Sedative Effects
AB-CHMINACA has also been linked to sedative properties. In behavioral assays, treated animals displayed reduced locomotor activity and increased sleep duration, suggesting its potential use in managing insomnia or anxiety disorders .
3. Cognitive Impact
While some cannabinoids are known to impair cognitive functions, studies on AB-CHMINACA reveal mixed results. Some research indicates that lower doses may enhance certain cognitive tasks while higher doses lead to impairments similar to other synthetic cannabinoids .
Table 1: Summary of Research Studies on AB-CHMINACA
Safety and Toxicology
Despite its promising effects, the safety profile of AB-CHMINACA raises concerns. Reports indicate potential for abuse and adverse effects similar to those seen with other synthetic cannabinoids, including anxiety, paranoia, and cardiovascular complications. Long-term studies are necessary to fully understand its toxicological impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
